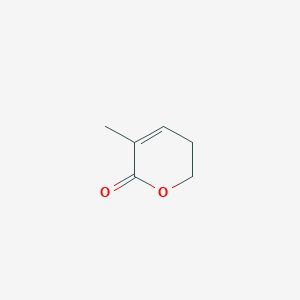
3-Methyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6-dihydro-2H-pyran-2-one: is a heterocyclic organic compound that belongs to the class of α,β-unsaturated δ-lactones. This compound is characterized by a six-membered ring containing one oxygen atom and a double bond between the second and third carbon atoms. It is known for its diverse biological and pharmacological activities, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
N-Heterocyclic Carbene Precatalyst Reaction: This method involves the reaction of enals and ketones in the presence of N-heterocyclic carbene precatalysts.
Dicobaltoctacarbonyl-Mediated Tandem Cycloaddition: This method uses dicobaltoctacarbonyl complexes to mediate the tandem (5+1)/(4+2) cycloaddition of suitable substrates.
Ring-Closing Metathesis: This method involves the ring-closing metathesis of dienes containing carboxylate groups using Grubbs II catalyst.
Industrial Production Methods:
- Industrial production methods often involve the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-5,6-dihydro-2H-pyran-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry:
- 3-Methyl-5,6-dihydro-2H-pyran-2-one is used as an intermediate in the synthesis of various organic compounds, including heterocycles .
Biology:
Medicine:
- It has been studied for its anticancer properties and its ability to induce colony-stimulating factors in bone marrow stromal cells .
Industry:
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, its anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, its antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms .
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: This compound shares a similar structure but lacks the methyl group at the third carbon atom.
4-Hydroxy-6-methyl-2-pyranone: This compound has a hydroxyl group at the fourth carbon atom and a methyl group at the sixth carbon atom.
Uniqueness:
Properties
CAS No. |
137867-49-3 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-8-6(5)7/h3H,2,4H2,1H3 |
InChI Key |
ZZYNAFWMGGBODV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





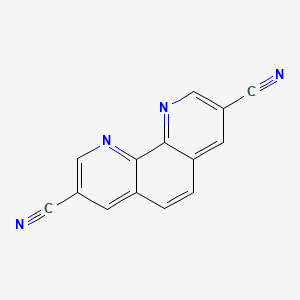
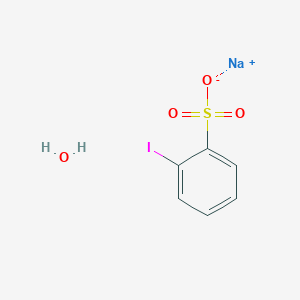
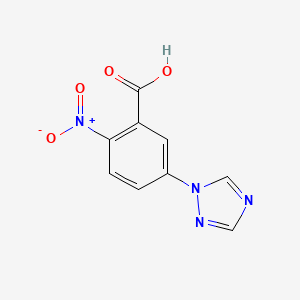
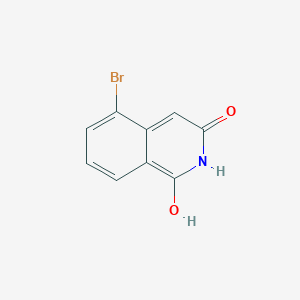
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
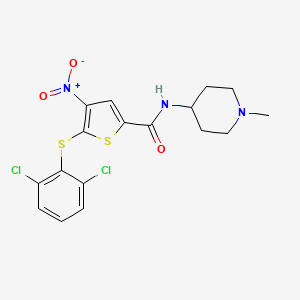
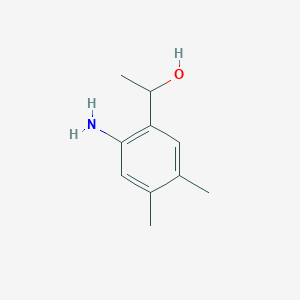
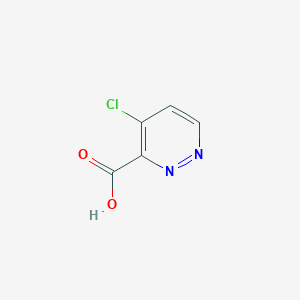
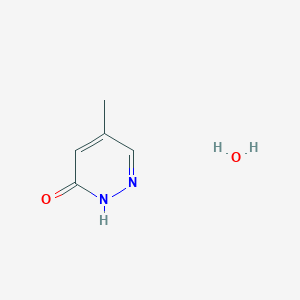
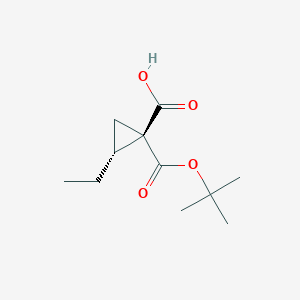
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
